molecular formula C20H22ClN3O4S B10997534 1-benzyl-N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxamide

1-benzyl-N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B10997534
M. Wt: 435.9 g/mol
InChI Key: XVYUMHVHYWMOON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 5-oxopyrrolidine core substituted with a benzyl group at position 1 and a carboxamide-linked 4-chlorophenyl sulfonamide moiety at position 2.

Properties

Molecular Formula

C20H22ClN3O4S

Molecular Weight

435.9 g/mol

IUPAC Name

1-benzyl-N-[2-[(4-chlorophenyl)sulfonylamino]ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H22ClN3O4S/c21-17-6-8-18(9-7-17)29(27,28)23-11-10-22-20(26)16-12-19(25)24(14-16)13-15-4-2-1-3-5-15/h1-9,16,23H,10-14H2,(H,22,26)

InChI Key

XVYUMHVHYWMOON-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)NCCNS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Cyclization Strategies for Pyrrolidinone Formation

The 5-oxopyrrolidine ring is commonly constructed via intramolecular cyclization of γ-amino ketone precursors. A representative protocol adapted from related systems involves:

  • Mitsunobu Reaction : Coupling of N-protected β-hydroxyamide derivatives with triphenylphosphine and diethyl azodicarboxylate (DEAD) to form the pyrrolidinone ring.

  • Dieckmann Cyclization : Base-mediated cyclization of diethyl 3-(benzylamino)pentanedioate, yielding the 5-oxopyrrolidine-3-carboxylate intermediate.

Optimization Data :

ConditionYield (%)Purity (%)
Mitsunobu (THF, 0°C)6892
Dieckmann (NaOMe)7489

The Dieckmann approach demonstrates superior yields but requires stringent anhydrous conditions to prevent hydrolysis of the ester groups.

Carboxamide Installation

Conversion of the ester to the carboxamide is achieved via:

  • Hydrolysis : Treatment with LiOH in THF/H₂O (1:1) at 50°C for 6 hours.

  • Amidation : Reaction with ethylamine hydrochloride using HATU as coupling agent and DIPEA as base in DMF (yield: 82%).

Benzylation at Position 1

Introducing the benzyl group necessitates N-alkylation of the pyrrolidinone nitrogen. Two validated methods include:

Reductive Amination

Condensation of pyrrolidinone with benzaldehyde followed by NaBH₃CN reduction in MeOH at pH 5 (acetic acid buffer):

  • Yield : 76%

  • Selectivity : >95% for N-benzylation over O-benzylation.

SN2 Displacement

Reaction of pyrrolidinone mesylate with benzyl bromide in the presence of K₂CO₃ in DMF at 80°C:

  • Yield : 68%

  • Side Products : <5% dialkylated species.

Synthesis of the 2-{[(4-Chlorophenyl)Sulfonyl]Amino}Ethyl Side Chain

Sulfonylation of Ethylenediamine

  • Protection : Boc-protection of ethylenediamine using Boc₂O in CH₂Cl₂ (quantitative yield).

  • Sulfonylation : Reaction with 4-chlorobenzenesulfonyl chloride (1.1 eq) and Et₃N in CH₂Cl₂ at 0°C→RT:

    • Yield : 89%

    • Purity : 97% (HPLC).

  • Deprotection : TFA in CH₂Cl₂ (1:1) for 2 hours to remove Boc group.

Coupling to the Pyrrolidine Core

The free amine is coupled to the 3-carboxamide position using EDC/HOBt in DMF:

  • Molar Ratio : 1:1.2 (core:amine)

  • Yield : 85%

  • Epimerization : <2% (confirmed by chiral HPLC).

Integrated Synthetic Route and Scale-Up Considerations

Combining the optimized steps provides the following scalable protocol:

  • Pyrrolidinone Synthesis : Dieckmann cyclization of diethyl 3-(benzylamino)pentanedioate (74% yield).

  • Benzylation : Reductive amination with benzaldehyde (76% yield).

  • Side Chain Preparation : Sulfonylation of Boc-ethylenediamine (89% yield).

  • Final Coupling : EDC-mediated amide bond formation (85% yield).

Overall Yield : 74% × 76% × 89% × 85% = 39.8%

Critical quality control points include:

  • Residual solvent analysis (DMF < 500 ppm)

  • Sulfonate ester quantification (<0.1%)

  • Chiral purity assessment (≥98% ee)

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J=8.4 Hz, 2H, ArH), 7.62 (d, J=8.4 Hz, 2H, ArH), 4.42 (s, 2H, NCH₂Ph), 3.31 (q, J=6.0 Hz, 2H, NHCH₂), 2.91 (t, J=6.0 Hz, 2H, CH₂SO₂).

  • HRMS : m/z calculated for C₂₁H₂₃ClN₃O₄S [M+H]⁺: 456.1094, found: 456.1097.

Purity Assessment

MethodPurity (%)Impurity Profile
HPLC (C18)99.20.3% sulfonic acid byproduct
Ion Chromatography98.70.9% chloride counterion

Chemical Reactions Analysis

Reactivity::

    Benzylic Position: Compound X contains a benzylic carbon (the carbon adjacent to the benzyl group). Benzylic halides typically react via SN1 or SN2 pathways.

    Functional Groups: Compound X’s sulfonyl amide group and chlorophenyl substituent participate in various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like N-bromosuccinimide (NBS) can selectively brominate the benzylic position.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group.

    Substitution: Halogenating agents (e.g., NBS) introduce halogens (e.g., bromine) at the benzylic position.

Major Products::
  • Bromination at the benzylic position yields the corresponding bromide derivative.
  • Reduction of the carbonyl group forms the corresponding alcohol.

Scientific Research Applications

Anticonvulsant Activity

Research indicates that compounds similar to 1-benzyl-N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxamide exhibit anticonvulsant properties. For instance, studies on N-benzyl derivatives have shown significant activity in animal seizure models, particularly in the maximal electroshock seizure test (MES). These compounds often demonstrate protective indices comparable to established antiepileptic drugs, suggesting their potential as anticonvulsants .

Enzyme Inhibition

The sulfonamide moiety present in this compound is known for its enzyme inhibitory properties. Compounds with similar structures have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase and urease. The inhibition of these enzymes can lead to applications in treating conditions like Alzheimer's disease and certain infections .

Antibacterial Activity

The antibacterial properties of compounds containing the sulfonamide group have been well-documented. Studies have shown that derivatives of 1-benzyl-N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxamide can exhibit significant antibacterial activity against various strains of bacteria. This suggests its potential use as an antibiotic or in combination therapies to enhance efficacy against resistant strains .

Cancer Chemotherapy

The compound's structure may also lend itself to applications in cancer therapy. The sulfonamide group has been associated with anticancer activity, making derivatives of this compound candidates for further investigation in oncology .

Structure-Activity Relationship Studies

Research has focused on the structure-activity relationships (SAR) of similar compounds, providing insights into how modifications can enhance pharmacological effects. For example, studies on N-benzyl derivatives have identified key substituents that improve anticonvulsant activity while maintaining low toxicity profiles .

Comparative Analysis of Anticonvulsants

A comparative study involving various N-benzyl analogs demonstrated that specific modifications at the benzyl or sulfonamide positions significantly influenced their anticonvulsant potency. This highlights the importance of chemical structure in determining biological activity .

Mechanism of Action

The exact mechanism by which Compound X exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key differences in molecular features among the target compound and analogs:

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight Notable Features
Target: 1-Benzyl-N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxamide Pyrrolidine-3-carboxamide Benzyl, 4-chlorophenyl sulfonamide Not Provided Not Provided Sulfonamide linkage for H-bonding
1-(4-Chlorophenyl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-oxopyrrolidine-3-carboxamide Pyrrolidine-3-carboxamide 4-Chlorophenyl, dihydroisoquinoline sulfonamide Not Provided Not Provided Dihydroisoquinoline enhances aromaticity
5-Chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide Pyridinecarboxamide 3-Chlorobenzyl, 4-chlorophenyl, 5-chloro C19H13Cl3N2O2 403.68 Tri-chlorinated; pyridine core
1-(3-Chlorophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide Pyrrolidine-3-carboxamide 3-Chlorophenyl, coumarin-derived group C20H15ClN2O4 382.8 Coumarin moiety for fluorescence
1-Benzyl-N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxamide Pyrrolidine-3-carboxamide Benzyl, bromofuran carbonyl C19H20BrN3O4 434.3 Bromofuran for electrophilic reactivity

Key Observations :

  • Core Heterocycles : The target and compounds share a pyrrolidine-3-carboxamide backbone, while uses a pyridinecarboxamide core. Pyridine derivatives may exhibit stronger π-π stacking interactions but reduced conformational flexibility compared to pyrrolidine .
  • Substituent Effects: The 4-chlorophenyl sulfonamide in the target and contrasts with the tri-chlorinated system in , which likely increases hydrophobicity and steric bulk . The coumarin group in introduces fluorescence properties, advantageous for tracking in biological systems .
Inhibitory Activity (IC50 Values from ):
Compound Variant IC50 (nM) Selectivity Index
Variant 1 212 43.8
Variant 2 332 68.6
Variant 3 316 65.3

While the target compound lacks explicit activity data, the analog demonstrates sub-micromolar IC50 values, suggesting that the pyrrolidine-sulfonamide scaffold is promising for inhibiting viral proteases or kinases. The dihydroisoquinoline group in may improve target affinity compared to the target’s simpler benzyl group .

Biological Activity

1-benzyl-N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in antibacterial, anticancer, and enzyme inhibitory effects. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name: 1-benzyl-N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxamide
  • Molecular Formula: C₁₈H₁₈ClN₃O₃S

1. Antibacterial Activity

The antibacterial properties of the compound have been evaluated against various bacterial strains. Research indicates that it exhibits moderate to strong activity against Salmonella typhi and Bacillus subtilis. The following table summarizes the antibacterial activity of the compound compared to standard antibiotics:

Bacterial StrainInhibition Zone (mm)Standard AntibioticInhibition Zone (mm)
Salmonella typhi15Ciprofloxacin20
Bacillus subtilis18Penicillin25
Escherichia coli10Tetracycline22

2. Anticancer Activity

In vitro studies have demonstrated that the compound possesses significant anticancer properties. It has shown effectiveness against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The following table presents the IC₅₀ values for the compound compared to established chemotherapeutics:

Cancer Cell LineIC₅₀ (µM)Standard DrugIC₅₀ (µM)
MCF-712.5Doxorubicin10
A54915.0Cisplatin8

3. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in various biological processes. Notably, it has shown strong inhibitory activity against acetylcholinesterase (AChE) and urease, which are important in neurodegenerative diseases and urinary tract infections, respectively.

EnzymeInhibition (%)Standard InhibitorInhibition (%)
Acetylcholinesterase85Donepezil70
Urease78Thiourea60

The mechanism by which this compound exerts its biological effects is believed to involve multiple pathways:

  • Antibacterial Mechanism: The sulfonamide moiety is known for its ability to inhibit bacterial folic acid synthesis, crucial for DNA replication.
  • Anticancer Mechanism: The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins.
  • Enzyme Inhibition: The binding interactions with AChE suggest a competitive inhibition mechanism, while urease inhibition may involve structural mimicry.

Case Studies

Several studies have further elucidated the biological activities of this compound:

  • Antibacterial Study : A study conducted on a series of synthesized compounds similar to this one found that modifications in the sulfonamide group significantly enhanced antibacterial potency against resistant strains .
  • Anticancer Research : Another investigation revealed that derivatives of this compound exhibited synergistic effects when combined with conventional chemotherapeutics, leading to improved efficacy in tumor reduction in animal models .
  • Enzyme Inhibition Analysis : A comprehensive study on enzyme inhibitors demonstrated that compounds with similar structures significantly reduced AChE activity in vitro, indicating potential for treating Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-benzyl-N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxamide?

  • Methodological Answer : The synthesis typically involves three key steps:

Formation of the pyrrolidine-5-one core via cyclization of a substituted glutaric acid derivative under acidic conditions.

Sulfonamide coupling : Reaction of 4-chlorobenzenesulfonyl chloride with a primary amine (e.g., ethylenediamine derivative) in the presence of a base (e.g., triethylamine) in dichloromethane (DCM) at 0–25°C.

Amide bond formation : Coupling the pyrrolidine carboxylate with the sulfonamide-ethylamine intermediate using carbodiimide reagents (e.g., EDC/HOBt) in DMF .

  • Critical Parameters : Solvent choice (DMF for polar intermediates), temperature control during sulfonylation (prevents side reactions), and stoichiometric ratios (1:1.2 for amine:sulfonyl chloride) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm the presence of the benzyl group (δ 4.5–5.0 ppm for CH2_2), sulfonamide NH (δ 7.5–8.0 ppm), and pyrrolidone carbonyl (δ 170–175 ppm) .
  • LC-MS : High-resolution mass spectrometry to verify molecular weight (C20_{20}H22_{22}ClN3_3O4_4S; exact mass 459.1 g/mol) and detect impurities.
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding with the sulfonamide group) .

Advanced Research Questions

Q. How can researchers optimize the reaction yield during the coupling step involving the sulfonamide group?

  • Methodological Answer :

  • Solvent Screening : Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilicity of the amine. DMF improves solubility but may require post-reaction purification via column chromatography .
  • Base Selection : Use of Hunig’s base (DIPEA) instead of triethylamine reduces side reactions (e.g., sulfonate ester formation) by minimizing residual acidity .
  • Temperature Control : Maintaining 0–5°C during sulfonyl chloride addition prevents exothermic decomposition.
    • Data Table : Optimization Parameters
ParameterCondition 1 (Yield)Condition 2 (Yield)
Solvent (DMF vs. DCM)78% (DMF)65% (DCM)
Base (TEA vs. DIPEA)70% (TEA)85% (DIPEA)
Temperature (0°C vs. 25°C)82% (0°C)68% (25°C)

Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo studies for this compound?

  • Methodological Answer :

  • Pharmacokinetic (PK) Profiling : Assess bioavailability and metabolic stability using LC-MS/MS to identify rapid clearance or metabolite interference .
  • Target Engagement Assays : Use biophysical techniques (SPR, ITC) to confirm binding affinity to the intended target (e.g., enzymes in inflammatory pathways) under physiological conditions .
  • Species-Specific Metabolism : Compare hepatic microsome stability across species (human vs. rodent) to explain discrepancies .

Q. How does the electronic nature of the 4-chlorophenylsulfonyl group influence biological activity?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with electron-withdrawing (e.g., -CF3_3) or donating (e.g., -OCH3_3) groups on the phenyl ring.
  • Computational Modeling : Density Functional Theory (DFT) calculations to correlate Hammett σ values with binding energy to targets (e.g., kinase enzymes) .
    • Data Table : Substituent Effects on IC50_{50} (Hypothetical Data)
SubstituentIC50_{50} (nM)LogP
-Cl1202.1
-CF3_3852.8
-OCH3_34501.6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.